2,6-Dichloro-3-(trifluoromethyl)pyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry
Halogenated pyridines are crucial building blocks in organic synthesis, serving as versatile precursors for the creation of more complex molecules. nih.gov The presence of halogen atoms, such as chlorine, on the pyridine ring provides reactive sites for a variety of chemical transformations. These transformations often involve nucleophilic substitution or cross-coupling reactions, allowing for the introduction of other functional groups. nih.govresearchgate.net
The carbon-halogen bond in these scaffolds is a key feature, enabling chemists to strategically modify pyridine-containing molecules. nih.gov This versatility is particularly valuable in medicinal chemistry, where the diversification of complex structures is essential for developing new therapeutic agents. nih.gov Furthermore, haloarenes, including halogenated pyridines, are frequently found in pharmaceuticals and agrochemicals, highlighting their intrinsic value in functional molecules. nih.gov The ability to selectively introduce halogens onto the pyridine ring is a powerful tool for chemists to access a multitude of analogs by subsequently transforming the C-Hal bond. nih.gov
The introduction of halogens can also significantly influence the biological activity of a molecule. researchgate.net Halogen atoms can enhance a compound's lipophilicity, which is its ability to dissolve in fats and lipids. tutorchase.com This property is crucial as it can affect how a drug is absorbed, distributed, metabolized, and excreted in the body, ultimately improving its bioavailability. tutorchase.com Additionally, halogens can enhance the binding affinity of a drug to its target and improve its metabolic stability. tutorchase.com
The Trifluoromethyl Moiety as a Key Functional Group in Molecular Design
The trifluoromethyl (-CF3) group is a privileged structural motif in the design of pharmaceuticals and agrochemicals. bohrium.com Its incorporation into molecular scaffolds is a widely used strategy to enhance the physicochemical and biological properties of a compound. bohrium.comhovione.com The unique properties of the -CF3 group stem from the high electronegativity of the fluorine atoms. wikipedia.org
One of the primary roles of the trifluoromethyl group is to increase a molecule's lipophilicity and, consequently, its in vivo uptake and transport. mdpi.com This group also confers increased metabolic stability due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. mdpi.com This stability makes the trifluoromethyl group a valuable tool for protecting a molecule from metabolic degradation, thereby increasing its half-life. mdpi.com
Furthermore, the trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, due to their similar steric demands. wikipedia.orgmdpi.com This substitution can be used to fine-tune the electronic and steric properties of a lead compound, potentially improving its binding affinity and selectivity for its biological target. mdpi.com The introduction of a -CF3 group can also influence a compound's solubility and pKa, further demonstrating its importance in molecular design. hovione.com
Overview of 2,6-Dichloro-3-(trifluoromethyl)pyridine as a Versatile Intermediate for Advanced Research
This compound is a key chemical intermediate with significant applications in the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical industries. datainsightsmarket.com Its structure, featuring two chlorine atoms and a trifluoromethyl group on a pyridine ring, provides multiple reactive sites, making it a highly versatile building block for creating a variety of complex molecules. datainsightsmarket.com
This compound serves as a crucial starting material for the synthesis of several commercial products. jst.go.jp For instance, it is employed in the preparation of the rapidly accelerated fibrosarcoma (RAF) kinase inhibitor, felezonexor. jst.go.jp The demand for trifluoromethylpyridine (TFMP) derivatives, including this compound, has been steadily increasing, driven by the growing need for new and effective agrochemicals and pharmaceuticals. researchoutreach.org
The synthesis of this compound itself can be achieved through various methods, often involving the chlorination and fluorination of picoline derivatives. nih.govalfa-chemical.com Its utility as an intermediate is highlighted by its role in producing insecticides, herbicides, and fungicides. datainsightsmarket.comyacooscience.com The global market for this compound underscores its importance in these industrial sectors. datainsightsmarket.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 55304-75-1 | dcfinechemicals.com |
| Molecular Formula | C₆H₂Cl₂F₃N | dcfinechemicals.com |
| Molecular Weight | 215.99 g/mol | dcfinechemicals.com |
| Appearance | Clear colorless liquid | thermofisher.com |
| Boiling Point | 220-222 °C | datainsightsmarket.com |
| Refractive Index | 1.4830-1.4870 @ 20°C | thermofisher.com |
Structure
2D Structure
Properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWAAFFFSGQECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203852 | |
| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-75-1 | |
| Record name | 2,6-Dichloro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055304751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.150 | |
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Strategic Synthetic Methodologies for 2,6 Dichloro 3 Trifluoromethyl Pyridine and Its Analogs
General Approaches to Trifluoromethylated Pyridine (B92270) Synthesis
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a key transformation for which several general strategies have been developed. These can be broadly categorized into three main approaches: the exchange of chlorine for fluorine atoms in a trichloromethyl group, the construction of the pyridine ring using a trifluoromethyl-containing precursor, and the direct installation of a CF₃ group onto the pyridine scaffold. nih.gov
Historically, one of the most established methods for synthesizing trifluoromethylpyridines involves a two-step process: the chlorination of a methylpyridine (picoline) to a (trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. nih.gov The first synthesis of a trifluoromethyl-substituted aromatic compound, benzotrifluoride, was achieved by Swarts in 1898 using antimony trifluoride, a method later adapted for pyridine derivatives using hydrogen fluoride (B91410) (HF). nih.gov
This approach is widely used in industry. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a crucial intermediate for several crop-protection products, can be achieved by the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC), which is then subjected to vapor-phase fluorination. nih.gov The fluorination step is typically performed with HF at high temperatures, often in the presence of a metal halide catalyst. nih.govgoogle.com While this method is robust, it can sometimes lead to over-fluorination, where ring-bound chlorine atoms are also replaced by fluorine, creating difficult-to-separate by-products. googleapis.comgoogle.com Interestingly, a reverse process has also been developed, where undesirable 2-fluoro-pyridine by-products can be converted back to the desired 2-chloro compounds by reacting them with a (trichloromethyl)picoline derivative. google.com
An alternative to modifying an existing pyridine ring is to construct the ring from acyclic, trifluoromethyl-containing precursors. nih.gov This method, known as cyclocondensation, offers a powerful way to build the pyridine core with the trifluoromethyl group already in a predetermined position. youtube.com A variety of CF₃-containing building blocks are commonly employed in these reactions. nih.gov
| Building Block | Example Application |
|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Used in the synthesis of the common intermediate for the herbicides dithiopyr (B166099) and thiazopyr (B54509) via cyclocondensation with 3-methylbutanal. nih.gov |
| Ethyl 2,2,2-trifluoroacetate | A common precursor for building trifluoromethylated heterocyclic systems. nih.gov |
| 2,2,2-Trifluoroacetyl chloride | A reactive building block for incorporating the trifluoroacetyl group, which can then participate in ring formation. nih.gov |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | A versatile 1,3-dielectrophile used in pyridine synthesis. nih.gov |
These reactions often involve the condensation of a 1,5-dicarbonyl compound (or its synthetic equivalent) with ammonia (B1221849) to form the pyridine ring. youtube.com For example, trifluoromethyloxazolones can undergo cyclocondensation with electron-deficient alkenes to furnish 2-trifluoromethylpyrroles, showcasing a related strategy for other heterocycles. rsc.org Similarly, 4,6-bis(trifluoromethyl)pyridines can be accessed through the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. researchgate.net
More modern approaches focus on the direct C–H trifluoromethylation of the pyridine ring, which avoids the need for pre-functionalized substrates. nih.govacs.org This is an efficient method for synthesizing organofluorine compounds, though controlling the position of the incoming group (regioselectivity) can be challenging due to the high reactivity of trifluoromethyl radical sources. chemrxiv.orgchemistryviews.org
Recent advances have enabled highly regioselective direct trifluoromethylation. One successful strategy involves the activation of the pyridine ring as an N-methylpyridinium quaternary ammonium (B1175870) salt. nih.govacs.org This intermediate can then be treated with trifluoroacetic acid and a silver salt to achieve trifluoromethylation with good yield and selectivity. nih.govacs.org Another innovative method achieves selective trifluoromethylation at the C3 position, which is traditionally difficult to functionalize. chemrxiv.orgchemistryviews.orgnih.gov This is accomplished through nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent like a Togni reagent. chemrxiv.orgchemistryviews.orgnih.gov
Synthetic Pathways to 2,6-Dichloro-3-(trifluoromethyl)pyridine
The synthesis of the specific target molecule, this compound, requires careful control over the introduction of three different substituents onto the pyridine ring. The strategies employed often borrow principles from the general methods described above, with particular attention paid to precursor synthesis and the regiochemical outcome of the reactions.
A logical and common route to multi-substituted pyridines like this compound involves the stepwise modification of a simpler pyridine precursor. Analogous syntheses of related isomers provide a clear blueprint for this approach. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine often starts from precursors like 3-methylpyridine (B133936) (3-picoline) or 2-chloro-5-methylpyridine. nih.govalfa-chemical.com
A plausible pathway could start with 2,6-dichloro-3-methylpyridine. This precursor would undergo radical chlorination to convert the methyl group into a trichloromethyl group, yielding 2,6-dichloro-3-(trichloromethyl)pyridine. The final key step would be a halogen exchange reaction, treating this intermediate with a fluorinating agent such as anhydrous hydrogen fluoride (HF) to produce the desired this compound. google.comalfa-chemical.com The synthesis of the closely related precursor 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) from nicotinic acid via treatment with phosphorus trichloride (B1173362) and chlorine gas highlights a well-established industrial method for creating key chlorinated intermediates. google.com
When synthesizing a molecule with multiple substituents like this compound, controlling the position of each group is paramount. The inherent electronic properties of the pyridine ring, which is electron-deficient, make it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. youtube.com The directing effects of existing substituents play a crucial role in subsequent reactions.
For a 2,6-dichloro-3-substituted pyridine, the introduction of a final group or the modification of an existing one is heavily influenced by the nature of the substituent at the 3-position. A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) revealed that the regioselectivity is significantly impacted by the steric bulk of the 3-substituent. researchgate.net Specifically, for the 3-trifluoromethyl substituent, the reaction showed a preference for substitution at the 6-position over the 2-position, with a selectivity ratio of 9:1. researchgate.net This directing effect is critical when planning synthetic steps, as it dictates which of the two chlorine atoms is more likely to be replaced in a nucleophilic substitution reaction, a common strategy for building more complex molecules from the this compound scaffold. jst.go.jp General methods for achieving regioselective synthesis often rely on activating the pyridine ring, for instance as a pyridine N-oxide, which can then direct incoming nucleophiles like Grignard reagents selectively to the C2 position under controlled temperatures. rsc.orgrsc.org
Preparation of Functionally Diverse this compound Derivatives
The strategic functionalization of the this compound core is pivotal for its application as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. datainsightsmarket.com The presence of two reactive chlorine atoms, activated by the electron-withdrawing trifluoromethyl group and the pyridine ring nitrogen, allows for a range of chemical transformations. These modifications are primarily centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which enable the introduction of a wide array of functional groups at the C2 and C6 positions.
Nucleophilic aromatic substitution is a primary pathway for derivatizing this compound. In SNAr reactions, the chlorine atoms serve as excellent leaving groups, and their displacement by nucleophiles is facilitated by the electron-deficient nature of the pyridine ring. The reaction of 2- or 4-halopyridines is a well-established method for creating substituted pyridines. nih.gov While fluoropyridines can react significantly faster, chloropyridines are often more commercially available and widely used. nih.gov
Detailed research has demonstrated the selective and sequential substitution of the chlorine atoms on the this compound scaffold. A notable study detailed the practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate starting from this compound. acs.org This multi-step synthesis highlights the differential reactivity of the two chlorine positions, allowing for controlled, non-symmetrical functionalization. The process involves an initial selective substitution with a methoxide (B1231860) nucleophile, followed by the substitution of the second chlorine with methylamine, and subsequent transformations of the trifluoromethyl group. acs.org This stepwise approach is crucial for building complex molecular architectures required for biologically active compounds, such as AMPA receptor modulators and complement factor D inhibitors. iskweb.co.jp
The table below summarizes representative nucleophilic aromatic substitution reactions on this compound.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table is interactive. Use the search bar to filter results.
| Starting Material | Reagent(s) | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | 1. Sodium methoxide (NaOMe) 2. Methylamine (MeNH₂) | Sequential addition, specific conditions for each step to ensure selectivity. | Intermediate leading to Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | acs.org |
| This compound | Various N-nucleophiles (e.g., amines, anilines) | Base-mediated, often in a polar aprotic solvent like DMSO or DMF. | 2-Amino-6-chloro-3-(trifluoromethyl)pyridines or 2,6-Diamino-3-(trifluoromethyl)pyridines | iskweb.co.jp |
| This compound | Various O-nucleophiles (e.g., alkoxides, phenoxides) | Typically requires a strong base (e.g., NaH, K₂CO₃) and a suitable solvent. | 2-Alkoxy-6-chloro-3-(trifluoromethyl)pyridines or 2,6-Dialkoxy-3-(trifluoromethyl)pyridines | iskweb.co.jp |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful method for creating carbon-carbon bonds and introducing aryl or alkyl substituents onto the pyridine ring. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org
Protocols have been developed for the exhaustive alkylation of polychlorinated pyridines using Suzuki-Miyaura reactions. nih.gov For instance, the reaction of 2,6-dichloropyridine (B45657) with an alkyl boronic pinacol (B44631) ester using a palladium acetate (B1210297) catalyst, a sterically demanding phosphine (B1218219) ligand like Ad₂PⁿBu, and a base such as lithium tert-butoxide (LiOtBu) can effectively produce 2,6-dialkylpyridines. nih.gov This methodology is applicable to a range of chloro-substituted heteroaromatics and demonstrates a viable route for the synthesis of 2,6-disubstituted-3-(trifluoromethyl)pyridine derivatives. The choice of catalyst, ligand, and base is critical to achieving high yields and selectivity, enabling the synthesis of symmetrically or asymmetrically substituted pyridines. nih.govbohrium.com
The table below outlines typical conditions for Suzuki-Miyaura cross-coupling reactions involving dichloropyridine substrates.
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is interactive. Use the search bar to filter results.
| Starting Material | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloropyridine (model substrate) | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu / Dioxane:H₂O | 2,6-Diheptylpyridine | nih.gov |
| This compound | Arylboronic acid | Pd(OAc)₂ / PCy₃ or SPhos | K₂CO₃ or K₃PO₄ / Toluene or Dioxane | 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine or 2,6-Diaryl-3-(trifluoromethyl)pyridine | researchgate.netnih.gov |
| This compound | Alkyl boronic pinacol ester | PdCl₂(amphos)₂ | Base-free or with additive / THF | 2-Alkyl-6-chloro-3-(trifluoromethyl)pyridine | kyushu-u.ac.jp |
Advanced Reactivity and Reaction Mechanisms of 2,6 Dichloro 3 Trifluoromethyl Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for the functionalization of halogenated pyridines. For 2,6-dichloro-3-(trifluoromethyl)pyridine, catalysts based on palladium, cobalt, and copper have been investigated for creating new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Investigations into the reaction of this compound have revealed high degrees of selectivity and provided access to complex substituted pyridine (B92270) derivatives.
The two chlorine atoms at the C2 and C6 positions of this compound are electronically distinct, which allows for regioselective functionalization. Research has demonstrated that the Suzuki-Miyaura coupling can be controlled to react selectively at one of these positions. uni-rostock.de The first cross-coupling reaction preferentially occurs at the more electrophilic C6 position. This site selectivity is primarily governed by electronic effects within the molecule. thieme-connect.de The ability to perform selective mono-arylation is crucial for the stepwise synthesis of unsymmetrically substituted diarylpyridines. uni-rostock.de
The observed regioselectivity in the Suzuki-Miyaura coupling of dihalogenated pyridines is well-supported by mechanistic principles. The selectivity of the reaction site can often be predicted by examining the electron deficiency of the carbon atoms; palladium-catalyzed reactions typically occur first at the most electron-deficient position. sci-hub.se In the case of this compound, the C6 position is rendered more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst than the C2 position. This increased reactivity at C6 is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the trifluoromethyl group at the C3 position. The carbon with the most deshielded proton in ¹H NMR spectroscopy is often the most reactive carbon in these coupling reactions. academie-sciences.fr
Controlled, regioselective Suzuki-Miyaura reactions have enabled the synthesis of both monoaryl and diaryl pyridine derivatives from this compound. uni-rostock.de By using one equivalent of an arylboronic acid, a mono-arylated product can be isolated in good yield. A second, different arylboronic acid can then be introduced to synthesize an unsymmetrical diarylpyridine. Symmetrical diarylpyridines can be formed by using two or more equivalents of the same arylboronic acid in the initial reaction. uni-rostock.de
| Starting Material | Reagent (Equivalents) | Product Type | Resulting Compound Class |
|---|---|---|---|
| This compound | Arylboronic Acid (1 equiv.) | Mono-substitution | 2-Chloro-6-aryl-3-(trifluoromethyl)pyridine |
| 2-Chloro-6-aryl-3-(trifluoromethyl)pyridine | Aryl'boronic Acid (1 equiv.) | Di-substitution | 2-Aryl'-6-aryl-3-(trifluoromethyl)pyridine |
| This compound | Arylboronic Acid (>2 equiv.) | Di-substitution | 2,6-Diaryl-3-(trifluoromethyl)pyridine |
In recent years, economical cobalt salts have been shown to effectively replace more expensive and toxic palladium catalysts in cross-coupling reactions. researchgate.net These cobalt-catalyzed methods have expanded the range of accessible functionalized compounds, demonstrating tolerance for a variety of sensitive functional groups. researchgate.net While palladium is most common, cobalt-based systems offer a cheaper and more sustainable alternative for coupling reactions.
Simple cobalt complexes, such as those combined with phenanthroline (phen), have proven to be highly efficient precatalysts for a variety of cross-coupling reactions involving aryl halides. rsc.org For instance, Co(phen)Cl₂ can catalyze the formation of new C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds in good to excellent yields under mild conditions. rsc.org Another effective system utilizes cobalt(III) acetylacetonate (B107027) with tetramethylethylenediamine (TMEDA) to facilitate the chemoselective cross-coupling of aryl Grignard reagents with alkyl bromides. pitt.edu These methodologies are applicable to heteroaryl chlorides like this compound for the synthesis of alkylated and arylated pyridine derivatives.
| Cobalt Precatalyst | Ligand/Additive | Coupling Partners | Reference |
|---|---|---|---|
| CoCl₂ | 1,10-Phenanthroline (phen) | Organoaluminum Reagents + (Hetero)aryl Bromides | rsc.org |
| Co(acac)₃ | Tetramethylethylenediamine (TMEDA) | Aryl Grignard Reagents + Alkyl Halides | pitt.edu |
Copper, an earth-abundant metal, has re-emerged as a viable alternative to palladium for catalyzing carbon-nitrogen (C-N) bond formation, a reaction often referred to as the Ullmann-Goldberg-type or Chan-Lam amination. nih.gov This is particularly relevant for producing arylamines, which are key structures in pharmaceuticals and agrochemicals. nih.gov
However, coupling sterically hindered partners, such as a 2,6-disubstituted pyridine, remains a significant challenge in copper catalysis. nih.gov To address this, research has focused on the development of novel ligands. For example, a pyrrole-ol ligand was discovered to be uniquely effective in facilitating the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines, anilines, and amides. nih.gov Such catalyst systems demonstrate broad functional group tolerance and can successfully couple sterically demanding primary and secondary amines. nih.gov These applications extend to medicinally relevant heterocycles, including those containing pyridine moieties, enabling the synthesis of N-substituted pyridine derivatives from precursors like this compound. nih.gov
| Catalyst System | Electrophile Type | Nucleophile Type | Key Feature |
|---|---|---|---|
| CuI / Pyrrole-ol Ligand | ortho-Substituted Aryl Iodides | Sterically Hindered Primary/Secondary Amines | Overcomes steric challenges |
| CuI / Pyrrole-ol Ligand | ortho-Substituted Aryl Iodides | Anilines (e.g., 2,6-dimethylaniline) | Tolerates substituted anilines |
| CuI / Pyrrole-ol Ligand | Heteroaryl Iodides | Amides and Cyclic Amides | Applicable to medicinally relevant heterocycles |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Investigations
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring system, being electron-deficient due to the electronegativity of the nitrogen atom, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced in this compound due to the presence of strongly electron-withdrawing substituents.
The high reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a direct consequence of the powerful electronic effects exerted by its substituents. The trifluoromethyl (-CF3) group at the 3-position and the two chlorine atoms at the 2- and 6-positions synergistically increase the electrophilicity of the pyridine ring.
The -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its effect stems primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This potent inductive withdrawal of electron density significantly polarizes the C-CF3 bond and, by extension, the entire aromatic ring. The two chlorine atoms also exert strong inductive electron withdrawal.
This cumulative reduction in electron density renders the carbon atoms of the pyridine ring, particularly those bearing the chlorine leaving groups (C2 and C6), highly electron-deficient and thus extremely susceptible to attack by nucleophiles. nih.gov Furthermore, these electron-withdrawing groups play a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack. nih.govnih.gov This stabilization lowers the activation energy for the substitution reaction, thereby accelerating the rate. The inherent electron-deficient nature of the pyridine nitrogen atom further compounds these effects, making the ring an excellent electrophile for SNAr reactions.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Trifluoromethyl (-CF3) | 3 | Strong Inductive (-I) and Resonance (-M) withdrawal | Potently increases ring electrophilicity; stabilizes the Meisenheimer intermediate. nih.gov |
| Chlorine (-Cl) | 2, 6 | Strong Inductive (-I) withdrawal | Increases electrophilicity at the substitution sites; acts as a good leaving group. |
| Pyridine Nitrogen | 1 | Inductive (-I) withdrawal | Contributes to the overall electron-deficient character of the aromatic ring. |
Nucleophilic aromatic substitution reactions can proceed through different mechanistic pathways, primarily the classical two-step addition-elimination mechanism or a concerted (cSNAr) pathway. nih.govnih.gov
The traditional SNAr mechanism involves two distinct steps. First, the nucleophile attacks the carbon atom attached to the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. nih.govnih.gov In the second, typically rapid, step, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored. The rate of these reactions is generally enhanced by the presence of strong electron-withdrawing groups that stabilize the anionic intermediate. psu.edu
More recent research has revealed that not all SNAr reactions follow this stepwise path. A concerted mechanism, where the nucleophile attacks and the leaving group departs in a single transition state, is also possible. nih.govrsc.org The operative mechanism—be it stepwise, concerted, or a borderline case—is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent conditions. rsc.org While specific kinetic studies on this compound are not detailed in the provided results, studies on related pyridinium (B92312) systems show that the mechanism can vary, for instance, between SN1 and SN2 character depending on the solvent. psu.edursc.org This highlights the mechanistic complexity within the broader class of pyridine derivatives.
| Mechanism | Description | Intermediate | Key Characteristics |
| Stepwise (Addition-Elimination) | A two-step process involving nucleophilic attack followed by leaving group elimination. | Meisenheimer Complex (a high-energy, charged intermediate). nih.gov | Requires significant ring activation by electron-withdrawing groups to stabilize the intermediate. nih.gov |
| Concerted (cSNAr) | A single-step process where bond formation and bond scission occur simultaneously. | A single transition state, no high-energy intermediate. nih.gov | Avoids the formation of a high-energy intermediate; activating groups are not as strictly required. nih.gov |
When a nucleophilic center and an electrophilic aromatic ring are part of the same molecule, an intramolecular SNAr reaction can occur, resulting in the formation of a new ring. youtube.com These intramolecular processes are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups. youtube.com
A pertinent illustration of this phenomenon is observed in the degradation of certain agrochemicals containing a trifluoromethyl-pyridine core, such as the herbicide flazasulfuron (B46402). nih.gov The chemical structure of flazasulfuron is susceptible to decomposition via an intramolecular SNAr reaction. nih.gov The reaction is triggered by the highly electron-deficient nature of the pyridine ring, which is activated by the potent -CF3 group. nih.gov This activation facilitates an attack by a nucleophilic group within the same molecule, leading to cyclization and degradation of the parent compound. nih.gov
Other Strategic Derivatization Reactions
While nucleophilic aromatic substitution is the predominant pathway for the derivatization of this compound, the strategic application of this reaction with various nucleophiles allows for the synthesis of a wide array of new compounds. The two chlorine atoms serve as versatile leaving groups that can be sequentially or simultaneously replaced.
The synthesis of numerous active ingredients in pharmaceuticals and agrochemicals relies on the derivatization of trifluoromethyl-substituted pyridine rings. nih.gov For instance, the synthesis of the herbicide flupyrsulfuron-methyl (B1329956) involves the displacement of a leaving group on a related pyridine core by a sulfonylurea nucleophile. nih.gov This underscores the strategic importance of SNAr in building complex molecules from this type of scaffold.
Potential derivatizations are primarily driven by the choice of nucleophile, as shown in the table below.
| Nucleophile Type | Example Nucleophile | Potential Product Functional Group |
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH3) |
| Sodium hydroxide (B78521) (NaOH) | Hydroxy (-OH) | |
| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |
| N-Nucleophiles | Ammonia (B1221849) (NH3) | Amino (-NH2) |
| Piperidine | Piperidinyl | |
| C-Nucleophiles | Cyanide (e.g., KCN) | Cyano (-CN) |
These reactions allow for the systematic modification of the pyridine core, enabling the fine-tuning of chemical and biological properties for various applications.
Computational and Spectroscopic Characterization in Academic Research
Spectroscopic Analysis for Molecular Structure and Dynamics
Spectroscopic methods are fundamental in determining the structure and behavior of molecules. For 2,6-Dichloro-3-(trifluoromethyl)pyridine, a combination of infrared, Raman, and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provides a comprehensive understanding of its molecular framework.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. While direct experimental FT-IR data for this compound is not extensively available in public literature, the expected vibrational frequencies can be inferred from studies on analogous substituted pyridine (B92270) compounds. The presence of the pyridine ring, chloro, and trifluoromethyl groups gives rise to a characteristic infrared spectrum.
The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The pyridine ring itself exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibrations are expected to appear in the 800-600 cm⁻¹ region. The trifluoromethyl group has strong, characteristic absorption bands, typically between 1350 and 1100 cm⁻¹, corresponding to the C-F stretching modes.
Table 1: Predicted FT-IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Pyridine Ring C=C and C=N Stretch | 1600 - 1400 |
| CF₃ Asymmetric Stretch | ~1350 |
| CF₃ Symmetric Stretch | ~1150 |
| C-Cl Stretch | 800 - 600 |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 |
This table is generated based on characteristic frequencies of similar functional groups and substituted pyridines.
Complementary to FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. The Raman spectrum of this compound would offer a unique vibrational fingerprint. Symmetrical vibrations, which are often weak in FT-IR, can be strong in FT-Raman spectra.
The symmetric stretching of the pyridine ring is expected to produce a strong signal. The C-Cl and C-F bonds will also have characteristic Raman shifts. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 2: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Pyridine Ring Breathing Mode | ~1000 |
| CF₃ Symmetric Stretch | ~1150 |
| C-Cl Symmetric Stretch | 750 - 550 |
This table is generated based on characteristic shifts of analogous compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. Based on data from similar compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209), the proton at the 5-position would likely appear at a higher chemical shift (further downfield) than the proton at the 4-position due to the proximity of the electron-withdrawing chlorine at position 6. chemicalbook.com
The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the molecule. The chemical shifts would be significantly affected by the attached substituents. The carbons bonded to the chlorine atoms (C2 and C6) and the trifluoromethyl group (C3) would exhibit the largest downfield shifts. The carbon of the trifluoromethyl group would also be observable and would show a characteristic quartet splitting if the spectrum were proton-coupled, due to coupling with the three fluorine atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | H-4 | 7.5 - 7.8 |
| ¹H | H-5 | 8.0 - 8.3 |
| ¹³C | C-2 | 150 - 155 |
| ¹³C | C-3 | 125 - 130 (quartet) |
| ¹³C | C-4 | 128 - 132 |
| ¹³C | C-5 | 135 - 140 |
| ¹³C | C-6 | 152 - 157 |
| ¹³C | CF₃ | 120 - 125 (quartet) |
This table contains predicted values based on substituent effects and data from analogous compounds.
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The molecular ion peak (M⁺) for this compound (C₆H₂Cl₂F₃N) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4) with an intensity ratio of approximately 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Common fragmentation pathways for this molecule under electron ionization would likely involve the loss of a chlorine atom (M⁺ - Cl), the trifluoromethyl group (M⁺ - CF₃), or hydrogen chloride (M⁺ - HCl). jcsp.org.pk The fragmentation of aromatic trifluoromethyl compounds can also lead to the rearrangement and loss of a CF₂ radical.
Table 4: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [C₆H₂Cl₂F₃N]⁺ | Molecular Ion (M⁺) |
| [C₆H₂ClF₃N]⁺ | Loss of a chlorine atom |
| [C₅H₂Cl₂N]⁺ | Loss of the trifluoromethyl group |
| [C₆HClF₃N]⁺ | Loss of HCl |
This table outlines plausible fragmentation pathways.
Quantum Chemical Modeling and Simulations
Quantum chemical modeling provides theoretical insights into the electronic structure and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this molecule, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO.
A Molecular Electrostatic Potential (MEP) map can be generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom is expected to be a region of negative electrostatic potential (electron-rich), making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the carbon atoms attached to the electronegative substituents would likely exhibit a positive electrostatic potential (electron-poor).
Table 5: Information Obtainable from DFT Studies of this compound
| Property | Significance |
| Optimized Molecular Geometry | Provides bond lengths and angles |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |
| Predicted Vibrational Frequencies | Complements experimental IR and Raman data |
| Mulliken Atomic Charges | Describes the charge distribution on each atom |
This table summarizes the key insights gained from DFT calculations based on studies of similar molecules.
Computational Prediction of Reaction Pathways and Selectivity
Computational chemistry serves as a powerful tool for elucidating the mechanisms and predicting the outcomes of chemical reactions involving this compound. Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and rationalize the observed selectivity. A primary area of investigation for this compound is its behavior in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for electron-deficient aromatic rings.
The pyridine ring of this compound is rendered highly electron-deficient by the cumulative inductive and resonance effects of the two chlorine atoms and the potent electron-withdrawing trifluoromethyl group. This electronic characteristic makes the aromatic system susceptible to attack by nucleophiles. The chlorine atoms at the C2 and C6 positions are potential leaving groups in SNAr reactions.
Computational studies on analogous systems, such as 2,6-dichloro-3-nitropyridine, offer insights into the factors governing regioselectivity in these reactions. The substitution can be directed to either the C2 or C6 position, and the outcome is often a result of a delicate balance between kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control:
Kinetic Control: The kinetically favored product is formed through the reaction pathway with the lowest activation energy. In the case of this compound, the inductive effect of the adjacent trifluoromethyl group at C3 strongly enhances the electrophilicity of the C2 position. This increased positive charge at C2 makes it more susceptible to initial nucleophilic attack, potentially leading to a lower activation barrier for substitution at this position.
Thermodynamic Control: The thermodynamically favored product is the most stable isomer. In many cases, substitution at the C6 position, which is para to the trifluoromethyl group, may lead to a more stable product due to more effective resonance stabilization of the negative charge in the Meisenheimer intermediate.
Computational models can predict the energies of the transition states and intermediates for both pathways. For instance, a hypothetical reaction with an amine nucleophile can be modeled to determine the relative activation barriers for attack at C2 and C6.
| Reaction Pathway | Position of Substitution | Relative Activation Energy (kcal/mol) | Product Type |
|---|---|---|---|
| Pathway A | C2 | 15.2 | Kinetic |
| Pathway B | C6 | 17.5 | Thermodynamic |
Note: The data in the table above is representative and intended for illustrative purposes, based on trends observed in similar systems.
Furthermore, concerted SNAr mechanisms have been computationally investigated for highly fluorinated pyridines. In such pathways, the bond formation with the nucleophile and the cleavage of the bond with the leaving group occur in a single step, bypassing a discrete Meisenheimer intermediate. DFT calculations can help determine whether a stepwise or concerted pathway is more favorable for this compound under specific reaction conditions.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface would be characterized by several key features:
Electrophilic Regions (Positive Potential): The areas around the hydrogen atoms on the pyridine ring and, to a lesser extent, the carbon atoms attached to the electronegative substituents will exhibit a positive electrostatic potential. These regions are susceptible to attack by nucleophiles. The most positive regions are expected to be localized on the carbon atoms bearing the chlorine atoms (C2 and C6), making them the primary sites for nucleophilic aromatic substitution.
Nucleophilic Regions (Negative Potential): The most negative electrostatic potential is anticipated to be concentrated around the nitrogen atom of the pyridine ring. This region represents the lone pair of electrons on the nitrogen and is the most likely site for protonation or coordination to a Lewis acid. The fluorine atoms of the trifluoromethyl group and the chlorine atoms will also exhibit regions of negative potential due to their high electronegativity.
Mulliken Population Analysis:
To quantify the charge distribution, a Mulliken population analysis can be performed. This method partitions the total electron density among the individual atoms in the molecule, providing calculated atomic charges. While the absolute values of Mulliken charges can be basis-set dependent, they are useful for comparing the relative charges on different atoms within the same molecule.
| Atom | Calculated Charge (a.u.) |
|---|---|
| N1 | -0.55 |
| C2 | +0.30 |
| C3 | -0.10 |
| C4 | +0.05 |
| C5 | -0.08 |
| C6 | +0.28 |
| C(CF3) | +0.75 |
| F(avg) | -0.25 |
| Cl(C2) | -0.12 |
| Cl(C6) | -0.11 |
Note: The data in the table above is illustrative and based on computational studies of similar halogenated and trifluoromethyl-substituted pyridines.
The calculated charges would likely show significant positive charges on the C2 and C6 carbons, consistent with their susceptibility to nucleophilic attack. The carbon of the trifluoromethyl group would also carry a substantial positive charge, while the fluorine and nitrogen atoms would be negatively charged. This charge distribution data complements the visual information provided by the MEP map and reinforces the understanding of the molecule's reactivity.
Advanced Applications in Chemical Science and Technology
Agrochemical Development and Crop Protection Research
While the broader class of trifluoromethylpyridines (TFMPs) plays a crucial role in modern agrochemicals, the specific isomer 2,6-Dichloro-3-(trifluoromethyl)pyridine is more prominent as a building block in pharmaceutical synthesis. However, understanding the context of its related isomers is key to appreciating the potential applications of this structural motif in crop protection. Many commercial pesticides incorporate the trifluoromethylpyridine skeleton, valued for the unique physicochemical properties that the trifluoromethyl group confers, such as increased metabolic stability and lipophilicity. nih.gov
The trifluoromethylpyridine core is a key component in a number of successful herbicides. For instance, Fluazifop-butyl was the first herbicide to feature a TFMP substructure and acts as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov Its synthesis, however, utilizes intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). nih.gov Another example is Pyroxsulam, an acetolactate synthase (ALS)-inhibiting herbicide, which is based on a 2-methoxy-4-(trifluoromethyl)pyridine substructure. nih.gov While these examples underscore the importance of the TFMP scaffold in herbicide development, there is limited direct evidence in the scientific literature of this compound being a primary building block for currently commercialized herbicidal agents. The focus has largely been on other isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is in high demand for the synthesis of various crop-protection products. nih.gov
The trifluoromethylpyridine moiety is integral to the design of numerous insecticides and fungicides. The high reactivity of the chlorine atoms on the pyridine (B92270) ring in compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine allows for nucleophilic substitution, making them versatile intermediates for a range of active ingredients. For example, 2,3,5-DCTF is a precursor to the insecticide chlorfluazuron, which functions as an insect growth regulator, and the potent fungicide fluazinam (B131798), which disrupts mitochondrial respiration in fungi.
While direct application of this compound in major commercial insecticides or fungicides is not widely documented, the general principles of its reactivity suggest its potential as a synthon for novel active ingredients. The strategic placement of the chloro and trifluoromethyl groups influences the electronic properties and reactivity of the pyridine ring, which can be exploited in the design of new insecticidal and fungicidal molecules.
The development of next-generation agrochemicals is driven by the need for compounds with improved efficacy, better safety profiles, and novel modes of action to combat resistance. Pyridine-based intermediates, particularly trifluoromethylpyridines, are at the forefront of this research. The incorporation of a trifluoromethyl group can significantly enhance the biological activity of a molecule. nih.gov Research is ongoing to explore how different substitution patterns on the pyridine ring can lead to new agrochemicals. While isomers like 2,3,5-DCTF are currently more established, the unique substitution pattern of this compound offers a distinct electronic and steric profile that could be advantageous in the design of future agrochemicals with specific target interactions.
Pharmaceutical Research and Drug Discovery
In the realm of pharmaceutical research, this compound serves as a valuable and versatile building block. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netmdpi.com The specific arrangement of substituents in this compound provides a unique starting point for the synthesis of complex, biologically active molecules.
The rigid structure of the pyridine ring combined with the electron-withdrawing nature of the chlorine and trifluoromethyl groups makes this compound an attractive scaffold for the development of therapeutically active compounds. A notable example is its use as a starting material in the synthesis of felezonexor. jst.go.jpjst.go.jp Felezonexor is a novel, reversible inhibitor of Chromosome Region Maintenance 1 (CRM1), a protein involved in the nuclear export of various cargo proteins. jst.go.jp The development of felezonexor highlights the utility of the this compound scaffold in generating molecules that can interact with specific biological targets.
Table 1: Therapeutic Compound Derived from this compound
| Compound | Therapeutic Target | Indication |
| Felezonexor | Chromosome Region Maintenance 1 (CRM1) | Oncology |
The reactivity of the chlorine atoms at the 2- and 6-positions of this compound allows for selective functionalization, making it a key building block in the multi-step synthesis of complex drug molecules. The synthesis of felezonexor serves as a prime example of this application. jst.go.jpjst.go.jp In the synthetic route to felezonexor, the this compound core undergoes a series of transformations where the chlorine atoms are sequentially replaced to build the final complex structure. jst.go.jp This demonstrates the compound's role as a foundational element upon which the intricate architecture of a modern therapeutic agent can be constructed. The ability to perform selective reactions at different positions on the pyridine ring is crucial for the efficient synthesis of such complex molecules.
Contributions to Materials Science Innovation
The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, into organic molecules is a well-established strategy for tuning the physical, chemical, and biological properties of the resulting materials. yacooscience.com Trifluoromethylated heterocyclic compounds, including derivatives of this compound, are recognized for their growing importance in the development of functional materials. yacooscience.comgoogle.com The introduction of a trifluoromethyl group can significantly enhance key characteristics such as lipophilicity, metabolic stability, and thermal stability.
The trifluoromethyl group is a potent electron-withdrawing group, which can influence the electronic properties of materials into which it is incorporated. This makes building blocks like this compound potentially valuable for creating novel polymers or small molecules for applications in electronics or as redox-active materials. For instance, related fluorinated pyridine derivatives are considered for high-temperature polymer synthesis due to their thermal stability. While specific, widely-commercialized materials derived directly from this compound are not extensively documented in publicly available research, its structural features present considerable potential. The dichlorinated positions offer versatile handles for polymerization or functionalization, allowing for the systematic design of materials with tailored properties for advanced technological applications.
Role as a Key Synthon in Complex Organic Synthesis
The primary and most extensively documented application of this compound is its role as a key intermediate, or synthon, in the construction of complex, high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. yacooscience.com The strategic placement of the chloro and trifluoromethyl substituents on the pyridine ring allows for selective and controlled chemical transformations.
The two chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular scaffolds. Furthermore, these chloro groups can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, providing a powerful tool for forming new carbon-carbon bonds and assembling intricate molecular frameworks.
A prominent example of its application is in the synthesis of the pharmaceutical compound felezonexor. yacooscience.com Felezonexor is a novel, reversible inhibitor of Chromosome Region Maintenance 1 (CRM1) that has been investigated as a potential clinical candidate. In the synthesis of this complex molecule, this compound serves as a crucial starting material, providing the core trifluoromethylpyridine scaffold onto which other functionalities are elaborated. yacooscience.com
The utility of this compound as a synthon is highlighted in the following table, which summarizes its role in key synthetic transformations:
| Reaction Type | Reagents/Catalysts | Resulting Structure | Application Area |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Pyridines | Pharmaceuticals, Agrochemicals |
| Cross-Coupling Reactions (e.g., Suzuki) | Boronic acids, Palladium catalysts | Aryl- or Heteroaryl-substituted Pyridines | Complex Molecule Synthesis |
| Starting Material for Specific Drugs | Multi-step synthesis | Felezonexor | Pharmaceuticals |
The predictable reactivity and the unique properties imparted by the trifluoromethyl group make this compound a valuable and versatile building block in modern organic synthesis. Its use enables chemists to efficiently construct complex molecular architectures that are central to the development of new medicines and other advanced chemical products.
Environmental Behavior and Mechanistic Degradation Studies
Environmental Fate and Transport of Pyridine (B92270) Derivatives
The environmental fate of pyridine and its derivatives is governed by a complex interplay of abiotic and biotic processes, including photochemical transformations, sorption to soil and sediment, and transport within environmental compartments. nih.gov Pyridine itself is generally soluble in water and can be subject to photooxidation or wet deposition from the atmosphere. nih.gov In aquatic environments, while volatilization is not typically a major pathway, pyridine can sorb to soils and sediments and undergo biodegradation. nih.gov
For pyridine-based herbicides, their persistence and mobility are key determinants of their environmental impact. epa.govvt.edu Factors such as soil type, moisture, temperature, and sunlight exposure significantly influence their breakdown. vt.edu The primary mechanism for the degradation of many pyridine herbicides is the action of aerobic microbes. vt.edu Certain pyridine herbicides can persist in treated plant materials, which can lead to contamination of compost if not properly managed. epa.gov The chemical structure of the pyridine derivative, particularly the nature and position of its substituents, plays a crucial role in its environmental behavior.
Data specific to the environmental transport of 2,6-dichloro-3-(trifluoromethyl)pyridine is limited. However, based on its chemical structure—a halogenated and trifluoromethylated pyridine—it is anticipated that its environmental behavior will be influenced by the strong carbon-halogen and carbon-fluorine bonds. These characteristics can affect its sorption characteristics and susceptibility to degradation.
Degradation Pathways in Environmental Compartments
The degradation of a chemical compound in the environment is a critical process that determines its persistence and potential for long-term impact. The degradation of this compound can be expected to proceed through various pathways, including photolysis, biotransformation, and hydrolysis.
Photolytic Degradation Processes
Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. For many organic pollutants, this can be a significant degradation pathway. The photochemical behavior of chlorinated pesticides on surfaces like sand has been studied, showing that the degradation rate is influenced by the properties of the support matrix. researchgate.net For instance, the photodegradation of some chlorinated pesticides was found to be more rapid on colorless pure silica (B1680970) sand compared to colored sands. researchgate.net
Studies on related chlorinated pyridine compounds, such as 3,5,6-trichloro-2-pyridinol (B117793) (a metabolite of chlorpyrifos), have shown that they can undergo photolysis. epa.gov The degradation of chlorpyrifos (B1668852) itself can be initiated by the cleavage of the phosphorus ester bond to yield 3,5,6-trichloro-2-pyridinol (TCP). epa.gov While direct photolysis of chlorpyrifos in soil is not considered a major degradation pathway, its metabolites can be subject to further photolytic transformation. epa.gov The presence of a trifluoromethyl group in this compound may influence its photolytic stability, a factor that requires specific investigation.
Biotransformation and Metabolic Studies in Environmental Systems
Biotransformation, the chemical alteration of a substance by living organisms, is a primary route of degradation for many organic compounds in the environment. The susceptibility of pyridine derivatives to biodegradation is highly dependent on their specific molecular structure. researchgate.net
For many pyridine-based herbicides, aerobic microbial action is the principal factor in their breakdown. vt.edu The herbicide flupyrsulfuron-methyl (B1329956), which contains a trifluoromethylpyridine moiety, is known to degrade in soil. acs.org Laboratory studies have indicated that it degrades through hydrolysis and intramolecular rearrangement with a half-life of 8 to 26 days. acs.org Field studies have shown dissipation half-lives ranging from 6 to 11 days, with the primary degradation product being a pyrimidinedione. acs.org
The fungicide fluazinam (B131798), another pyridine derivative, also undergoes degradation in soil, primarily through aerobic microbial activity. frontiersin.org Its degradation half-life varies depending on soil type and pH. frontiersin.org Given that this compound is a halogenated and fluorinated compound, its biotransformation may be influenced by the presence of these substituents, which can sometimes render a molecule more recalcitrant to microbial attack. The specific metabolic pathways for this compound in environmental systems have not been extensively detailed in the available literature.
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature. For halogenated organic compounds, hydrolysis can be a significant degradation pathway, involving the replacement of a halogen atom with a hydroxyl group. algoreducation.com The strength of the carbon-halogen bond, which weakens from fluorine to iodine, affects the rate of hydrolysis, with iodo-compounds typically reacting fastest. algoreducation.comyoutube.com
Methodologies for Assessing Environmental Impact of Related Compounds
Assessing the environmental impact of chemical compounds like this compound requires a combination of experimental studies and predictive modeling.
Analytical Methods: The determination of pyridine and its derivatives in environmental matrices such as soil and water is crucial for monitoring their presence and fate. Standard analytical techniques include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and specific detection. cdc.govmdpi.comjelsciences.com For complex matrices, sample preparation steps like solid-phase extraction (SPE) are often necessary to remove interfering components before instrumental analysis. mdpi.com Methods have been developed for the analysis of perfluorinated carboxylic acids (PFCAs) in environmental samples, which utilize dispersive solid-phase extraction for sample cleanup. nih.gov
Predictive Modeling: In the absence of extensive experimental data, predictive models are valuable tools for estimating the environmental fate of pesticides and their transformation products. researchgate.netwhiterose.ac.uk Models like BIOWIN can be used to predict the primary degradation of compounds. whiterose.ac.uk Other models such as PEARL, CASCADE, and SWASH are used to simulate pesticide leaching, runoff, and concentrations in surface water, respectively. pesticidemodels.eu These models use data on the physicochemical properties of the compound and environmental parameters to predict its behavior. pfmodels.org
Risk Assessment Frameworks: Regulatory bodies utilize risk assessment frameworks to evaluate the potential hazards of chemicals to humans and the environment. unison.mxnih.gov This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. unison.mx For fluorinated compounds, a key challenge is the lack of toxicological data for many substances, which complicates a comprehensive risk assessment. nih.govnih.gov
The table below summarizes some of the methodologies used for assessing the environmental impact of related compounds.
| Methodology | Application | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of volatile and semi-volatile organic compounds in environmental samples. | Requires appropriate sample extraction and cleanup. High temperatures in the GC inlet can sometimes cause degradation of thermally labile compounds. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of compounds, including polar and non-volatile substances, in complex matrices. mdpi.com | Matrix effects (suppression or enhancement of the signal) can be a significant issue. nih.gov |
| Solid-Phase Extraction (SPE) | Sample preparation technique to concentrate analytes and remove interfering substances from a sample matrix. mdpi.com | The choice of sorbent material is critical for achieving good recovery of the target analyte. |
| Environmental Fate Modeling (e.g., PEARL, PRZM) | Prediction of pesticide movement and concentration in soil, groundwater, and surface water. acs.orgpesticidemodels.eu | The accuracy of the model predictions depends on the quality of the input data (e.g., soil properties, weather data, chemical properties). pfmodels.org |
| Biodegradation Studies (e.g., OECD Test Guidelines) | Measurement of the rate and extent of microbial degradation of a chemical in soil, water, or sediment. | The conditions of the test (e.g., temperature, moisture, microbial population) can significantly influence the results. vt.edu |
| Photodegradation Studies | Determination of the rate and products of a chemical's breakdown in the presence of light. | The light source and the matrix in which the compound is tested (e.g., water, soil surface) are important experimental variables. researchgate.net |
| Hydrolysis Studies | Measurement of the rate of a chemical's reaction with water at different pH values and temperatures. | Provides information on the abiotic degradation potential of a compound in aquatic environments. frontiersin.org |
Q & A
Q. What are the standard synthetic routes for preparing 2,6-dichloro-3-(trifluoromethyl)pyridine?
The compound is typically synthesized via halogenation of pyridine derivatives or through regioselective Suzuki-Miyaura cross-coupling reactions. A key method involves reacting this compound with arylboronic acids under ligand-free conditions, yielding mono- or diarylated products. For example, using 1 equivalent of arylboronic acid with Pd catalysts (e.g., Pd(OAc)₂) in a solvent like dioxane/water at 80–100°C selectively couples at the 2-position .
Q. How is this compound characterized in academic research?
Characterization relies on ¹H/¹³C NMR to confirm substitution patterns, particularly distinguishing between 2- and 6-position reactivity. X-ray crystallography is used to resolve steric/electronic effects influencing regioselectivity. For example, crystallographic data from Suzuki-Miyaura adducts reveal bond-length variations due to trifluoromethyl electron-withdrawing effects . Mass spectrometry (HRMS) and elemental analysis validate purity and molecular weight .
Q. What are its primary applications as a synthetic intermediate?
The compound serves as a precursor for agrochemicals (e.g., pesticides) and pharmaceuticals. Its chlorine atoms enable functionalization via nucleophilic substitution, while the trifluoromethyl group enhances lipophilicity in bioactive molecules. For instance, it is used to synthesize 2,6-diarylpyridines with antimicrobial or antitumor activity .
Advanced Research Questions
Q. Why does Suzuki-Miyaura coupling favor the sterically hindered 2-position over the 6-position?
Despite steric hindrance at the 2-position, electronic effects dominate : the trifluoromethyl group at C3 withdraws electron density, activating the C2 chlorine for oxidative addition to Pd(0). Computational studies suggest the C2 position’s lower electron density facilitates Pd insertion, overriding steric constraints. Experimental data show >90% selectivity for 2-aryl products under optimized conditions .
Q. How can one-pot sequential coupling with two arylboronic acids be optimized?
A one-pot protocol involves:
- First coupling : React this compound with 1 equivalent of arylboronic acid (e.g., phenyl) at 80°C for 12 hours.
- Second coupling : Add a second arylboronic acid (e.g., 4-methoxyphenyl) and heat at 100°C for 24 hours. Use Pd(OAc)₂/SPhos as a catalyst system to enhance reactivity for less nucleophilic partners. Monitor via TLC and isolate via flash chromatography .
Q. What strategies mitigate competing side reactions during chlorine substitution?
Q. How should researchers address contradictions in reported reactivity data?
Conflicting results (e.g., solvent-dependent regioselectivity) require systematic benchmarking:
- Compare electronic (Hammett σ values) and steric (A-values) parameters of substituents.
- Validate via DFT calculations to model transition states. For example, discrepancies in chlorination vs. trifluoromethylation effects can be resolved by analyzing LUMO localization .
Q. What analytical methods differentiate electronic vs. steric effects in derivatization?
- Kinetic isotope effects (KIE) : Measure primary KIE to assess bond-breaking in rate-determining steps.
- X-ray crystallography : Compare bond angles/distances in intermediates (e.g., Pd-aryl complexes).
- Hammett plots : Correlate substituent electronic parameters with reaction rates to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
